molecular formula C16H20N4O3S B2377808 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide CAS No. 2320175-79-7

4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2377808
CAS No.: 2320175-79-7
M. Wt: 348.42
InChI Key: OQRRNNYVBQWZEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms . The sulfonyl groups attached to the imidazole ring and the piperidine ring suggest that this compound might be a sulfonamide derivative. Sulfonamides are a group of compounds known for their antibiotic properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The imidazole ring and the piperidine ring could contribute to the rigidity of the molecule, while the sulfonyl groups could increase its polarity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, imidazoles can participate in a variety of reactions, including nucleophilic substitutions and additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of sulfonyl groups could make it more soluble in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing various compounds related to "4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide" and analyzed their structures through techniques such as 1H-NMR spectroscopy and X-ray diffraction. For example, the synthesis and regularities of structure-activity relationships in a series of related compounds were explored, highlighting the importance of the sulfo group in the acylation process and the influence of different positions of the carbonyl and sulfo group on the compound's properties (Ukrainets et al., 2019).

Biological Activities

The synthesized compounds have been evaluated for various biological activities, including their potential as anti-inflammatory, analgesic, antimicrobial, and antiviral agents. Some compounds demonstrated significant analgesic and anti-inflammatory activities, surpassing the effectiveness of well-known drugs in standard models of inflammation (Ukrainets et al., 2019). Another study focused on the cardiac electrophysiological activity of related compounds, identifying some as potent selective class III agents for arrhythmia treatment (Morgan et al., 1990).

Chemical Properties and Reactions

The chemical reactivity and properties of these compounds have also been a subject of study, leading to insights into their potential applications in material science and pharmaceuticals. For instance, the synthesis and characterization of polyamides containing imidazole highlighted their amorphous nature, good thermal stability, and solubility in a wide range of solvents, suggesting applications in polymer science (Bouck & Rasmussen, 1993).

Antimicrobial and Antiviral Activities

Several compounds related to "this compound" have been synthesized and tested for their antimicrobial and antiviral activities. For example, a study synthesized and evaluated the antimicrobial activities of 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, although it did not show significant activity against the tested organisms (Ovonramwen et al., 2021).

Future Directions

The future research directions would depend on the specific properties and activities of this compound. It could potentially be explored for various applications, such as in the development of new pharmaceuticals or materials .

Properties

IUPAC Name

4-(1-methylimidazol-2-yl)sulfonyl-N-phenylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-19-12-9-17-16(19)24(22,23)14-7-10-20(11-8-14)15(21)18-13-5-3-2-4-6-13/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRRNNYVBQWZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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